Calyxamine B

Overview

Description

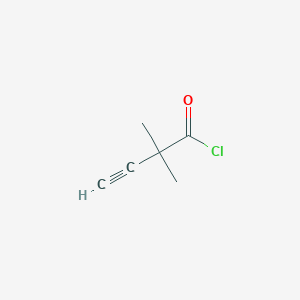

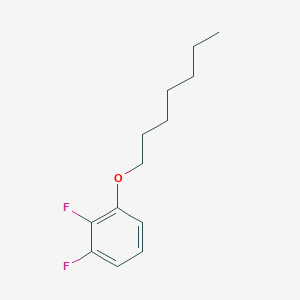

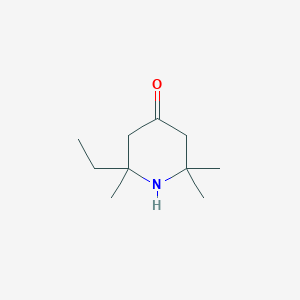

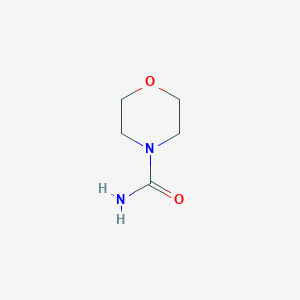

Calyxamine B is a piperidine alkaloid . It is a natural compound that can be isolated from the herbs of Salsola tetrandra . The molecular formula of Calyxamine B is C12H21NO and it has a molecular weight of 195.3 g/mol .

Molecular Structure Analysis

The molecular structure of Calyxamine B consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure can be represented by the SMILES notation:CC(/C=C1CC(C)(NC(C)(C)C\1)C)=O . Physical And Chemical Properties Analysis

Calyxamine B is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.Scientific Research Applications

Novel Piperidine Alkaloids from Marine Sponge

Calyxamines A and B are piperidine alkaloids with unique carbon skeletons, isolated from the marine sponge Calyx podatypa. Their structures were determined using X-ray and spectroscopic methods, suggesting a biogenetic pathway for these compounds (Rodríguez et al., 1997).

Metabolites in Eggplant Calyx and Cytotoxic Activities

Eggplant (Solanum melongena L.) Calyx contains compounds with cytotoxic activities on various cells. Metabolites of these compounds were identified in rat plasma, urine, feces, and liver, involving hydroxylation, methylation, glucuronidation, or sulfation reactions. This study provides insights into in vivo metabolism and pharmacodynamic evaluations of these compounds (Song et al., 2021).

Ethnobotanical to Pharmacological Applications of Hibiscus Calyx

Hibiscus sabdariffa L. calyx, known for its lipid metabolism, antihypertensive activity, and apoptosis effects, demonstrates the progression from ethnobotany to pharmacology. The main active principles are anthocyanins and polyphenols, with a focus on their chemical structure and physiological activity relationship (Carvajal-Zarrabal et al., 2012).

Antimicrobial N-methylpyridinium Salts from Caribbean Sponge

Antimicrobial fractions from the sponge Calyx podatypa include known compounds like xestamines and new metabolites. These findings enhance understanding of antimicrobial properties in marine organisms (Stierle & Faulkner, 1991).

Phytochemical and Pharmacological Aspects of Hibiscus Calyx

Hibiscus sabdariffa L. calyx extracts are utilized for treating high blood pressure, liver diseases, and fever, showcasing the plant's phytochemical and pharmacological potential (Ali, Wabel, & Blunden, 2005).

Medicinal Applications of Physalis Calyx

Physalis alkekengi L. var. franchetii calyxes are used in traditional Chinese medicine for various diseases, with phytochemical studies supporting its traditional uses (Li et al., 2018).

Nutritive and Pharmacological Applications of Hibiscus Calyx

The calyx extracts of Hibiscus sabdariffa L. have multiple applications, including treatment for hypertension and diabetes. Anthocyanins-rich extracts are notably effective (Salem et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Calyxamine B is a piperidine alkaloid . It has been found to exhibit inhibitory activity on acetylcholinesterase , which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.

Mode of Action

Given its inhibitory activity on acetylcholinesterase , it can be inferred that Calyxamine B likely interacts with this enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

The biochemical pathways affected by Calyxamine B are primarily related to cholinergic neurotransmission. By inhibiting acetylcholinesterase, Calyxamine B prevents the breakdown of acetylcholine, a key neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory .

Result of Action

The inhibition of acetylcholinesterase by Calyxamine B leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.

properties

IUPAC Name |

1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIRMHBNGRZGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calyxamine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Calyxamine B interesting from a biological activity standpoint?

A1: [] Calyxamine B exhibits inhibitory activity against acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Notably, its inhibitory potency is comparable to that of naturally occurring acetylcholinesterase inhibitors. This characteristic makes Calyxamine B a promising candidate for further research exploring its potential therapeutic applications in conditions associated with acetylcholinesterase dysfunction, such as Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)

![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)